REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([N:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([CH2:19][OH:20])=[N:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Br[CH2:22][C:23]([OH:25])=[O:24]>O1CCCC1>[CH2:3]([N:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([CH2:19][OH:20])=[N:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.[C:23]([OH:25])(=[O:24])[CH2:22][OH:20] |f:0.1|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)CO
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a stream of an inert gas (nitrogen)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
The resulting product is recrystallized from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)CO
|
Name
|
|
Type
|
product
|
Smiles
|
C(CO)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([N:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([CH2:19][OH:20])=[N:11]1)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.Br[CH2:22][C:23]([OH:25])=[O:24]>O1CCCC1>[CH2:3]([N:10]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([CH2:19][OH:20])=[N:11]1)[C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1.[C:23]([OH:25])(=[O:24])[CH2:22][OH:20] |f:0.1|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)CO
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under a stream of an inert gas (nitrogen)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is refluxed for 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
The resulting product is recrystallized from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)CO
|
Name
|
|
Type
|
product
|
Smiles
|
C(CO)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |